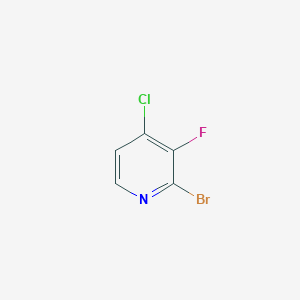
2-Bromo-4-chloro-3-fluoropyridine
Cat. No. B3026848
Key on ui cas rn:
1155847-42-9
M. Wt: 210.43
InChI Key: MNHUVWMNRKYGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08404856B2
Procedure details


To a degassed solution of 2-bromo-4-chloro-3-fluoropyridine (7.3 g, 34.7 mmol) in DMF (50 mL) was added palladium tetrakistriphenylphosphine (4.01 g, 3.47 mmol) and zinc cyanide (4.07 g, 34.7 mmol) and heated to 100° C. for 20 minutes. After this time, more palladium tetrakis triphenylphosphine (4.01 g, 3.47 mmol) was added and heated to 100° C. for 90 minutes. The mixture was allowed to cool to room temperature and treated with water (200 mL) and ether (400 mL). The resulting mixture was filtered to remove insoluble solids, the filtrate was partitioned, and the aqueous layer was extracted with ether (400 mL). The combined ether extracts were washed with water (200 mL), dried (MgSO4), filtered, and the solvent removed in vacuo. This residue was purified by chromatography using silica gel column (330 g) eluting with a gradient of 10-100% CH2Cl2 in hexanes to provide the title compound. 1H NMR (CDCl3) δ=8.45 (d, 1H, J=5 Hz) and 7.65 (dd, 1H, J=5 Hz) ppm.

[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
4.01 g
Type
reactant
Reaction Step One


Name
zinc cyanide
Quantity
4.07 g
Type
catalyst
Reaction Step One

[Compound]
Name
palladium tetrakis triphenylphosphine
Quantity
4.01 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[C:6]([Cl:9])[CH:5]=[CH:4][N:3]=1.O.CCOCC.[CH3:16][N:17](C=O)C>[C-]#N.[Zn+2].[C-]#N>[Cl:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:16]#[N:17])[C:7]=1[F:8] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC(=C1F)Cl
|
[Compound]
|
Name
|
palladium tetrakistriphenylphosphine
|
|
Quantity
|
4.01 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
|
Name
|
zinc cyanide
|
|
Quantity
|
4.07 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Two
[Compound]
|
Name
|
palladium tetrakis triphenylphosphine
|
|
Quantity
|
4.01 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated to 100° C. for 90 minutes
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting mixture was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove insoluble solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the filtrate was partitioned
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with ether (400 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with water (200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This residue was purified by chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with a gradient of 10-100% CH2Cl2 in hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=NC=C1)C#N)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

